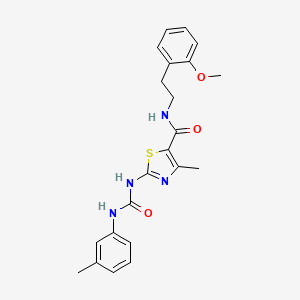
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxamide group, and various aromatic substituents, contributing to its unique biological properties. The specific structural formula is as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.41 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division and proliferation .
- Enzyme Interaction : The compound may also inhibit or modulate the activity of certain enzymes involved in cancer cell metabolism and survival.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low nM range against melanoma and prostate cancer cells .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
| SMART Compounds | Various Cell Lines | 0.124 - 3.81 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the aromatic rings and linker regions significantly affect the biological potency of these compounds. For example, replacing certain substituents can lead to marked changes in cytotoxicity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on Prostate Cancer Cells : A study assessed the effects of a thiazole derivative similar to this compound on prostate cancer cells, demonstrating an IC₅₀ value of approximately 1 µM, indicating potent activity .
- Melanoma Cell Lines Examination : Another study highlighted that modifications leading to enhanced lipophilicity improved cellular uptake and resulted in lower IC₅₀ values against melanoma cells .
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-7-6-9-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-8-4-5-10-18(16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDMCALXSJJKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














